N~2~-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Description
N~2~-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c1-15-19(23)8-5-9-20(15)24-21(26)14-25(17-12-10-16(22)11-13-17)29(27,28)18-6-3-2-4-7-18/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJFMOQWWPPSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Glycinamide Backbone: The glycinamide backbone is synthesized through the reaction of glycine with an appropriate amine under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromophenyl halide.
Addition of the Chloromethylphenyl Group: The chloromethylphenyl group is added through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N~2~-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The presence of bromine, chlorine, and sulfonyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N-(3-bromo-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-fluorophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~2~-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to its specific combination of bromine, chlorine, and sulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
